RB-90740
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Overview
Description
RB-90740 is a hypoxic cytotoxin belonging to a series of aromatic mono-N-oxide bioreductive drugs. It has shown significant potential in cancer therapy due to its selective toxicity towards hypoxic cells, which are commonly found in solid tumors .
Preparation Methods
RB-90740 is synthesized through a series of chemical reactions involving the fusion of pyrazine mono-N-oxides. The synthetic route typically involves the use of 1,2-dihydro-8-(4-methylpiperazinyl)-4-phenylimidazo[1,2-a]pyrido[3,2-e]pyrazine 5-oxide as a precursor . The reaction conditions include specific temperature and pressure settings to ensure the correct formation of the compound. Industrial production methods are similar but scaled up to accommodate larger quantities .
Chemical Reactions Analysis
RB-90740 undergoes several types of chemical reactions, including:
Oxidation: The N-oxide function can be oxidized, affecting the compound’s cytotoxicity.
Substitution: Various substituents can be added to the pyrazine ring, altering the compound’s properties.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The major products formed from these reactions include the N-deoxy analogue and various substituted derivatives .
Scientific Research Applications
RB-90740 has several scientific research applications:
Cancer Therapy: Due to its selective toxicity towards hypoxic cells, this compound is being studied as a potential cancer treatment
Radiotherapy Enhancement: The compound has been shown to enhance the efficacy of radiotherapy by targeting hypoxic tumor cells.
Chemotherapy: This compound is also being investigated for its potential to enhance the effects of chemotherapy.
Mechanism of Action
RB-90740 exerts its effects through a bioreductive mechanism. Under hypoxic conditions, the compound undergoes reduction, leading to the formation of cytotoxic species that can damage cellular DNA. This selective toxicity towards hypoxic cells makes it a promising candidate for targeting solid tumors .
Comparison with Similar Compounds
RB-90740 is compared with other similar compounds in the same series, such as:
RB-91701: Similar to this compound but with the aromatic nitrogen at Position 1 replaced with carbon.
RB-91725: Lacks the 4-methyl piperazine ring.
RB-92816: The N-deoxy analogue of this compound.
This compound is unique due to its specific structure, which provides a balance between hypoxic and aerobic cytotoxicity, making it particularly effective in targeting hypoxic tumor cells .
Properties
CAS No. |
108307-65-9 |
---|---|
Molecular Formula |
C20H22N6O |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
12-(4-methylpiperazin-1-yl)-8-oxido-7-phenyl-2,5,13-triaza-8-azoniatricyclo[7.4.0.02,6]trideca-1(9),5,7,10,12-pentaene |
InChI |
InChI=1S/C20H22N6O/c1-23-11-13-24(14-12-23)17-8-7-16-19(22-17)25-10-9-21-20(25)18(26(16)27)15-5-3-2-4-6-15/h2-8H,9-14H2,1H3 |
InChI Key |
CKRPRSXFNWNTOW-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=NC3=C(C=C2)[N+](=C(C4=NCCN34)C5=CC=CC=C5)[O-] |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=C2)[N+](=C(C4=NCCN34)C5=CC=CC=C5)[O-] |
Appearance |
Solid powder |
108307-65-9 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1,2-dihydro-8-(4-methylpiperazinyl)-4-phenylimidazo(1,2-a)pyrido(3,2-e)pyrazine 5-oxide RB 90740 RB-90740 RB90740 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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